3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Description
3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro, methoxy, and benzothiadiazolyl groups attached to a benzamide core
Properties
IUPAC Name |
3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-7-3-4-11-13(20-23-19-11)12(7)18-15(21)9-5-8(16)6-10(17)14(9)22-2/h3-6H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRYHPMMAUKYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide typically involves multiple steps:
Formation of the benzothiadiazole core: This can be achieved by cyclization reactions involving appropriate precursors such as ortho-diamines and thioamides under acidic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the amide bond by reacting the benzothiadiazole derivative with 3,5-dichloro-2-methoxybenzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides or benzothiadiazoles.
Scientific Research Applications
3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide due to its ability to interact with biological targets in plants.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiadiazole moiety can interact with the active site of enzymes, inhibiting their activity. The methoxy and dichloro groups can enhance the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-2-methoxybenzoic acid
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Uniqueness
3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is unique due to the presence of both dichloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the benzothiadiazole moiety provides a distinct profile that can be exploited for various applications in medicinal chemistry and material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
